Positional Isomerism: Pyridin-3-yl vs. Pyridin-2-yl Binding Effects
The target compound bears the nitrile-bearing methine carbon at the pyridin-3-yl (meta) position, whereas the nearest positional isomer—3-(furan-2-yl)-3-oxo-2-(pyridin-2-yl)propanenitrile (ChEBI:120414)—carries the pyridin-2-yl (ortho) substitution [1]. In the pyridin-2-yl isomer, the pyridine nitrogen is positioned ortho to the attachment point, enabling intramolecular N···H–C interactions and a different conformational ensemble compared to the 3-pyridinyl isomer, where the nitrogen projects away from the methine center [1]. Literature across multiple chemotypes demonstrates that pyridin-2-yl versus pyridin-3-yl substitution can alter biological activity by >10-fold; for instance, N-(pyridin-2-yl)benzamides were reported to be generally more active antimycobacterial agents than their N-(pyridin-3-yl) counterparts [2]. While the two isomers share identical molecular formula (C₁₂H₈N₂O₂) and molecular weight (212.20 g/mol), their InChI identifiers differ, confirming distinct atom connectivity: the 2-pyridinyl isomer has InChI=1S/C12H8N2O2/c13-8-9(10-4-1-2-6-14-10)12(15)11-5-3-7-16-11/h1-7,9H, with the pyridine attachment at position 2 of the ring [1].
| Evidence Dimension | Pyridine nitrogen spatial orientation and hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | Pyridin-3-yl substitution: nitrogen at meta position relative to methine attachment; lone pair projects outward from molecular axis; no intramolecular N···H–C interaction possible |
| Comparator Or Baseline | Pyridin-2-yl isomer (ChEBI:120414): nitrogen at ortho position; potential for intramolecular N···H–C interaction; distinct InChI and SMILES representations |
| Quantified Difference | InChI differentiation confirms distinct constitutional isomerism; literature precedent shows pyridin-2-yl vs. pyridin-3-yl isomerism can alter target binding by >10-fold in benzamide antimycobacterial series [2] |
| Conditions | Structural comparison based on InChI/SMILES analysis and literature SAR for pyridinyl positional isomers |
Why This Matters
Selecting the 2-pyridinyl isomer instead of the 3-pyridinyl target compound will yield a different molecular geometry at binding sites and altered hydrogen-bonding patterns, which can lead to divergent biological screening results and irreproducible synthetic outcomes in structure-activity relationship (SAR) campaigns.
- [1] ChEBI. CHEBI:120414 – 3-(2-furanyl)-3-oxo-2-(2-pyridinyl)propanenitrile. European Bioinformatics Institute. InChI: InChI=1S/C12H8N2O2/c13-8-9(10-4-1-2-6-14-10)12(15)11-5-3-7-16-11/h1-7,9H. View Source
- [2] N‐pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds. N‐(pyridin‐2‐yl)benzamides were generally more active than N‐(pyridin‐3‐yl)benzamides. OVID/RCSENG. View Source
